3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
“3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid” is a compound with the molecular formula C9H14N2O2 . It is also known by its IUPAC name, 3-(2-propan-2-ylimidazol-1-yl)propanoic acid . The compound has a molecular weight of 182.22 g/mol .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13)
. The Canonical SMILES representation is CC(C)C1=NC=CN1CCC(=O)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound are both 182.105527694 g/mol . The Topological Polar Surface Area is 55.1 Ų .Scientific Research Applications
Agrochemicals
Imidazole derivatives are also used in agrochemicals . They can be used in the development of novel pesticides and herbicides .
Dyes for Solar Cells and Other Optical Applications
Imidazole derivatives are being researched for use in dyes for solar cells and other optical applications . They can be used to improve the efficiency of these devices .
Functional Materials
Imidazole derivatives are used in the development of functional materials . These materials have a wide range of applications, including
Mechanism of Action
Target of Action
The compound 3-(2-Isopropyl-1H-imidazol-1-yl)-propionic acid belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
properties
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCERZQAOAPQXRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353660 |
Source
|
Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid | |
CAS RN |
462068-54-8 |
Source
|
Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 462068-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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